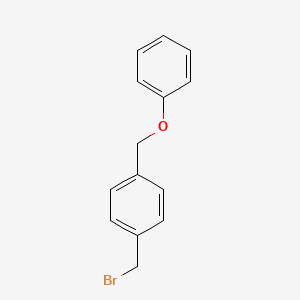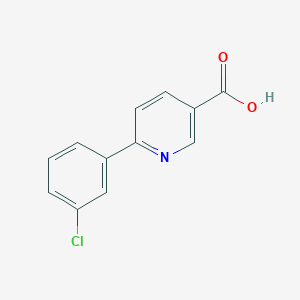
6-(3-Chlorophenyl)nicotinic acid
Overview
Description
6-(3-Chlorophenyl)nicotinic Acid is a chemical compound with the CAS Number: 887976-19-4 . It has a molecular weight of 233.65 and its IUPAC name is 6-(3-chlorophenyl)nicotinic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-(3-Chlorophenyl)nicotinic acid is 1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
6-(3-Chlorophenyl)nicotinic acid is a solid at room temperature . It has a molecular weight of 233.65 and its molecular formula is C12H8ClNO2 .Scientific Research Applications
Herbicidal Activity and Synthesis
Nicotinic acid derivatives have been explored for their potential use as herbicides. A study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating excellent herbicidal activity against certain weeds. The structure-activity relationships (SAR) developed could guide the creation of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Vasorelaxation and Antioxidant Properties
Thionicotinic acid derivatives were investigated for their vasorelaxant and antioxidative activities. These compounds, including 2-(1-adamantylthio)nicotinic acid and its analogs, showed dose-dependent maximal vasorelaxation in rat thoracic aorta and exhibited significant antioxidant properties. This study suggests the potential for these derivatives to be developed into novel vasorelaxant and antioxidant therapeutics (Supaluk Prachayasittikul et al., 2010).
Receptor Mediation
Research identified PUMA-G and HM74 as receptors for nicotinic acid, mediating its anti-lipolytic effect through a Gi-protein-mediated decrease in cAMP levels. This discovery could be useful for developing new drugs to treat dyslipidemia by targeting these receptors (S. Tunaru et al., 2003).
Industrial Production and Environmental Impact
A review focused on ecological methods for producing nicotinic acid highlighted the need for new technologies that align with green chemistry principles. The review discusses various approaches to synthesize nicotinic acid from commercially available raw materials, emphasizing methods with potential industrial applications that could minimize environmental impact (Dawid Lisicki et al., 2022).
Molecular Docking and Bioactive Nature
A study explored the electronic structure and molecular docking characteristics of niacin and its derivatives, including chloronicotinic acids, with lipoproteins. The research indicated a relationship between electronic structures, spectroscopic features, and binding affinities, providing insights into the reactive sites of niacin derivatives (F. Bardak, 2017).
Safety And Hazards
The safety information for 6-(3-Chlorophenyl)nicotinic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-(3-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBCIKJWYVAJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647028 | |
| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)nicotinic acid | |
CAS RN |
887976-19-4 | |
| Record name | 6-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



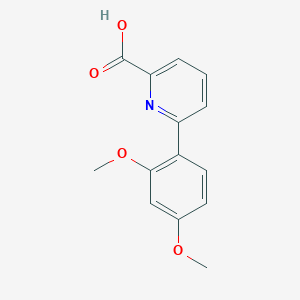
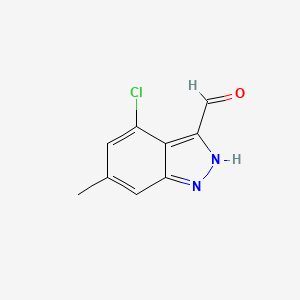
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)
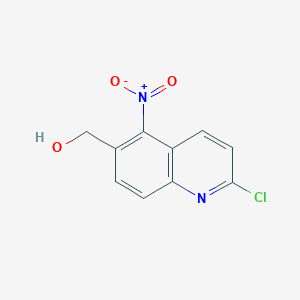

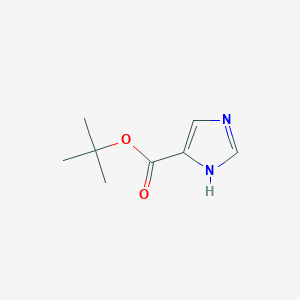

![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)
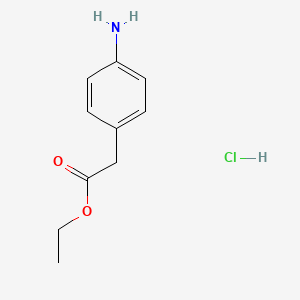
![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)
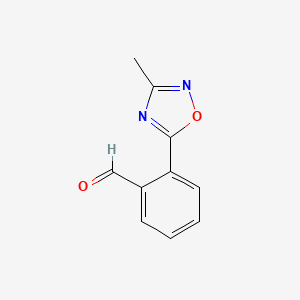
![N-methyl-1-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1629406.png)

